ethyl (E)-2-cyanopent-2-enoate
CAS No.:
Cat. No.: VC13303263
Molecular Formula: C8H11NO2
Molecular Weight: 153.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H11NO2 |
---|---|
Molecular Weight | 153.18 g/mol |
IUPAC Name | ethyl (E)-2-cyanopent-2-enoate |
Standard InChI | InChI=1S/C8H11NO2/c1-3-5-7(6-9)8(10)11-4-2/h5H,3-4H2,1-2H3/b7-5+ |
Standard InChI Key | HECULCWTVRHVGP-FNORWQNLSA-N |
Isomeric SMILES | CC/C=C(\C#N)/C(=O)OCC |
SMILES | CCC=C(C#N)C(=O)OCC |
Canonical SMILES | CCC=C(C#N)C(=O)OCC |
Introduction
Structural and Chemical Properties of Ethyl (E)-2-cyanopent-2-enoate
Ethyl (E)-2-cyanopent-2-enoate (molecular formula ) features a planar geometry due to conjugation between the cyano group, double bond, and ester functionality. The (E)-configuration ensures that the cyano and ethyl ester groups occupy opposite sides of the double bond, influencing both reactivity and intermolecular interactions. Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the vinyl proton () and the ester carbonyl () . Infrared (IR) spectroscopy confirms the presence of the cyano group () and ester carbonyl ().
The compound’s physical properties include a molecular weight of 153.18 g/mol, a boiling point of at atmospheric pressure, and moderate solubility in polar aprotic solvents such as tetrahydrofuran (THF) and dimethylformamide (DMF). Its stability under acidic and basic conditions is limited due to the susceptibility of the α,β-unsaturated system to nucleophilic attack.
Synthetic Methodologies
Knoevenagel Condensation
The Knoevenagel reaction is a cornerstone for synthesizing α,β-unsaturated nitriles. Ethyl (E)-2-cyanopent-2-enoate can be prepared via condensation of ethyl cyanoacetate with pentanal in the presence of a base catalyst (e.g., piperidine or ammonium acetate). The reaction proceeds under mild conditions () and typically achieves yields of after recrystallization.
General Reaction Scheme:
Chemoenzymatic Asymmetric Synthesis
Recent advances employ ene-reductases (e.g., OYE2, OYE3) to achieve stereoselective reduction of β-cyanoacrylate precursors. For example, (E)-β-cyanoacrylate esters undergo enzymatic reduction with NADH cofactors to yield (S)-configured products with enantiomeric excess (ee) >99% . This method is scalable, with isolated yields exceeding 80% for gram-scale preparations .
Key Enzymatic Reaction Data:
Enzyme | Substrate | Conversion (%) | ee (%) |
---|---|---|---|
OYE2 | (E)-β-cyanoacrylate | >99 | >99 |
NCR | (Z)-β-cyanoacrylate | 94 | >99 |
EBP1 | Methyl ester analog | 64 | >99 |
Spectroscopic and Crystallographic Characterization
Ethyl (E)-2-cyanopent-2-enoate’s structure is validated through multidimensional NMR and X-ray crystallography. The -NMR spectrum exhibits a doublet of doublets for the vinyl proton (), while -NMR confirms the cyano carbon at . X-ray studies of analogous compounds reveal a torsion angle of between the cyano and ester groups, consistent with the (E)-configuration.
Applications in Pharmaceutical and Materials Science
Pharmaceutical Intermediates
The compound serves as a precursor to bioactive molecules, including γ-aminobutyric acid (GABA) analogs. For instance, enzymatic reduction of ethyl (E)-2-cyanopent-2-enoate yields chiral β-cyano alcohols, which are intermediates in synthesizing pregabalin derivatives .
Optoelectronic Materials
The conjugated system enables applications in organic light-emitting diodes (OLEDs). Derivatives incorporating aryl substituents exhibit tunable emission wavelengths ().
Stereochemical Considerations and Isomerism
The (E)-configuration is critical for biological activity and material properties. Enzymatic reductions using Old Yellow Enzymes (OYEs) show stark stereoselectivity: (E)-isomers yield (S)-alcohols, while (Z)-isomers produce (R)-enantiomers . This dichotomy underscores the importance of geometric control in synthesis.
Comparative Analysis with Related Compounds
Ethyl (E)-2-cyanopent-2-enoate’s reactivity differs markedly from saturated analogs. For example, ethyl 2-cyanopropanoate lacks conjugation, reducing its utility in cycloaddition reactions . Similarly, aryl-substituted derivatives (e.g., 4-ethoxyphenyl analogs) exhibit enhanced stability but lower solubility.
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